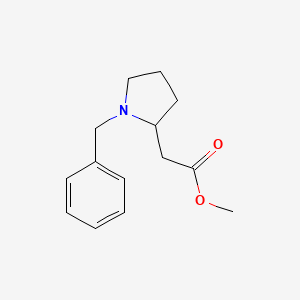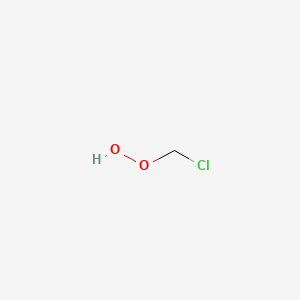
Methyldioxy, chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyldioxy, chloro- is a compound that features a methylenedioxy group and a chlorine atom attached to its molecular structure. The methylenedioxy group consists of two oxygen atoms connected to a methylene bridge (-CH₂- unit), which is typically attached to an aromatic structure such as phenyl . This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyldioxy, chloro- can involve several methods, including the use of methylene dichloride and methyl alcohol in the presence of triethylamine and phosgene . The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of methyldioxy, chloro- often involves large-scale chemical processes that ensure high yield and purity. These methods may include the use of specialized reactors and controlled environments to manage the reaction conditions effectively.
Analyse Chemischer Reaktionen
Types of Reactions
Methyldioxy, chloro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine . The conditions for these reactions can vary, but they often require specific temperatures, pressures, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while substitution reactions may yield halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Methyldioxy, chloro- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of methyldioxy, chloro- involves its interaction with molecular targets and pathways within biological systems. This compound can affect various cellular processes by binding to specific receptors or enzymes, leading to changes in cellular function and activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Methyldioxy, chloro- can be compared with other similar compounds, such as methylenedioxyphenethylamines and synthetic cathinones . These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of methyldioxy, chloro- lies in its specific combination of the methylenedioxy group and chlorine atom, which imparts distinct properties and reactivity.
List of Similar Compounds
- Methylenedioxyphenethylamines
- Synthetic cathinones
- Methylenedioxymethamphetamine (MDMA)
- Benzylone
Eigenschaften
| 73761-32-7 | |
Molekularformel |
CH3ClO2 |
Molekulargewicht |
82.48 g/mol |
IUPAC-Name |
chloro(hydroperoxy)methane |
InChI |
InChI=1S/CH3ClO2/c2-1-4-3/h3H,1H2 |
InChI-Schlüssel |
DUNYOPWYTOSXOC-UHFFFAOYSA-N |
Kanonische SMILES |
C(OO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14287265.png)

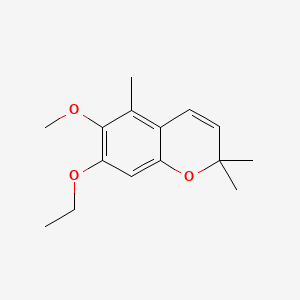
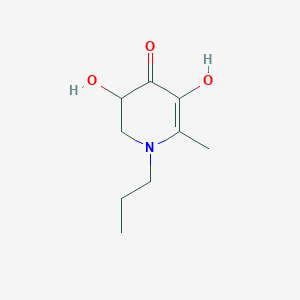
![{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14287315.png)

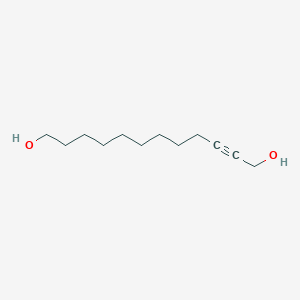
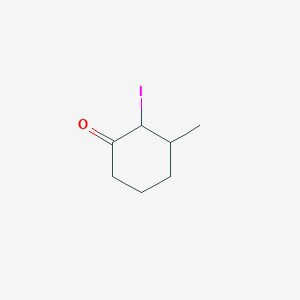
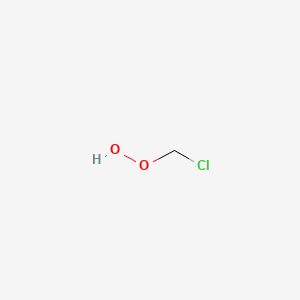
![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)
